molecular formula C5H6Br2N2 B6162922 2-(bromomethyl)pyrimidine hydrobromide CAS No. 2708278-19-5

2-(bromomethyl)pyrimidine hydrobromide

Cat. No.: B6162922
CAS No.: 2708278-19-5
M. Wt: 253.92 g/mol
InChI Key: VBXAAYVCIAAKTM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrimidine hydrobromide: is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and chemical research. The compound is characterized by the presence of a bromomethyl group attached to the pyrimidine ring, which makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)pyrimidine hydrobromide typically involves the bromination of a pyrimidine derivative. One common method includes the reaction of 2-methylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the methyl position, resulting in the formation of 2-(bromomethyl)pyrimidine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials used are readily available and cost-effective, making the production process economically viable. The final product is purified through crystallization or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyrimidine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.

    Reduction: Formation of 2-methylpyrimidine.

Scientific Research Applications

2-(Bromomethyl)pyrimidine hydrobromide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Material Science: The compound is utilized in the preparation of functional materials such as polymers and dyes.

    Chemical Research: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biological Studies: The compound is used in the development of biochemical probes and molecular imaging agents.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)pyrimidine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles into the pyrimidine ring. This reactivity makes it a valuable intermediate for modifying the chemical structure of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile introduced.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyrimidine hydrobromide
  • 2-(Iodomethyl)pyrimidine hydrobromide
  • 2-(Bromomethyl)pyridine hydrobromide

Comparison:

  • Reactivity: 2-(bromomethyl)pyrimidine hydrobromide is more reactive than its chloromethyl and iodomethyl counterparts due to the better leaving ability of the bromine atom.
  • Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring higher reactivity and selectivity.
  • Uniqueness: The presence of the pyrimidine ring in this compound provides unique electronic properties that can be exploited in the design of pharmaceuticals and advanced materials.

Properties

CAS No.

2708278-19-5

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

2-(bromomethyl)pyrimidine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H

InChI Key

VBXAAYVCIAAKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CBr.Br

Purity

95

Origin of Product

United States

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